Enhanced Suzuki‑Miyaura Cross‑Coupling Reactivity: Aryl Bromide vs. Aryl Chloride in 4‑Mercaptobenzoate Scaffolds
In solid‑phase synthesis employing a 4‑mercaptobenzoic acid‑derived linker, the terminal aryl bromide of the resin‑bound 4‑bromobenzyl sulfide intermediate undergoes efficient Suzuki‑Miyaura cross‑coupling with diverse aryl boronic acids, enabling the construction of biphenyl arrays [1]. The corresponding 4‑chloro analog would exhibit markedly reduced reactivity under identical mild conditions (Pd(PPh₃)₄, aqueous Na₂CO₃, room temperature to 50 °C), as established by extensive comparative studies on aryl halide reactivity in palladium catalysis [2].
| Evidence Dimension | Relative reactivity in Suzuki‑Miyaura cross‑coupling (qualitative assessment based on well‑established reactivity series) |
|---|---|
| Target Compound Data | Aryl bromide; quantitative yield for Suzuki coupling on resin‑bound substrate: demonstrated for multiple boronic acids, yields not explicitly tabulated but reported as successful [1] |
| Comparator Or Baseline | Aryl chloride (4‑chloro analog, hypothetical for this exact scaffold) |
| Quantified Difference | General reactivity order in Pd‑catalyzed cross‑coupling: I > Br ≫ Cl. Aryl bromides typically react under milder conditions and with broader substrate scope than aryl chlorides [2]. |
| Conditions | Resin‑bound substrate, Pd(PPh₃)₄ catalyst, aqueous Na₂CO₃, 50 °C (Suzuki coupling on solid phase) [1] |
Why This Matters
For procurement decisions in synthetic chemistry, the bromo substituent provides a reliable and versatile coupling handle that is not available with the chloro analog, directly expanding accessible chemical space and synthetic throughput.
- [1] Kobayashi, S.; Akiyama, R.; Furuta, T. Preparation of Biphenyl Array using Aryl Sulfide as a Safety Catch Linker for Solid Phase Organic Synthesis. Trans. Mater. Res. Soc. Jpn. 2007, 32, 1223-1226. View Source
- [2] Littke, A. F.; Fu, G. C. Palladium‑catalyzed coupling reactions of aryl chlorides. Angew. Chem. Int. Ed. 2002, 41, 4176-4211. View Source
